molecular formula C14H13N3O2 B3024019 N-[4-(Hydrazinocarbonyl)phenyl]benzamide CAS No. 146305-29-5

N-[4-(Hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B3024019
CAS No.: 146305-29-5
M. Wt: 255.27 g/mol
InChI Key: LGKYJZRXMIBPQP-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinocarbonyl)phenyl]benzamide: is a chemical compound with the molecular formula C14H13N3O2. It is typically found as a pale yellow solid and is often used in various scientific research applications. This compound is known for its solubility in many organic solvents but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-aminobenzohydrazide with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-[4-(Hydrazinocarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of light-sensitive dyes and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

  • N-[4-(Hydrazinocarbonyl)phenyl]acetamide
  • N-[4-(Hydrazinocarbonyl)phenyl]propionamide
  • N-[4-(Hydrazinocarbonyl)phenyl]butyramide

Comparison: N-[4-(Hydrazinocarbonyl)phenyl]benzamide is unique due to its specific benzamide structure, which provides distinct chemical and biological properties compared to its analogs. The presence of the benzoyl group enhances its ability to interact with aromatic systems and metal ions, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKYJZRXMIBPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350382
Record name N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146305-29-5
Record name N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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